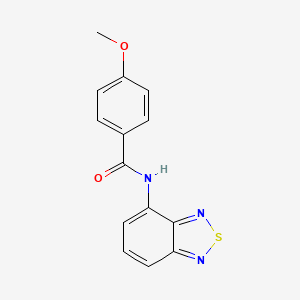

![molecular formula C19H20N6O2 B5522073 N-{[6-(4-吗啉基)-4-嘧啶基]甲基}-3-(1H-吡唑-1-基)苯甲酰胺](/img/structure/B5522073.png)

N-{[6-(4-吗啉基)-4-嘧啶基]甲基}-3-(1H-吡唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide and related compounds typically involves multi-step chemical reactions. For instance, the design, synthesis, and biological evaluation of related compounds demonstrate the complexity and targeted approach in synthesizing such molecules (Zhou et al., 2008). A variety of starting materials, including morpholine, piperazine, and pyrazole derivatives, have been utilized in these synthetic pathways, highlighting the versatility in approaches to crafting these molecules (Ho & Suen, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide detailed insights into the molecular conformation, electron distribution, and potential reactive sites within the molecule, crucial for understanding its chemical behavior and interaction with biological targets (Kuznetsov et al., 2007).

Chemical Reactions and Properties

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide and its analogs participate in a range of chemical reactions, reflecting their reactive functional groups. These reactions include cyclization, acylation, and nucleophilic substitution, enabling the synthesis of diverse derivatives with varied biological activities. The chemical properties of these compounds, such as reactivity towards specific reagents or conditions, are influenced by their molecular structure, particularly the electronic effects of substituents on the pyrimidine and pyrazole rings (Karimian et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are critical for their handling and potential application in various fields. These properties are determined through empirical studies and are essential for developing appropriate storage, handling, and formulation strategies for these compounds (Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties, such as pKa, logP, and reactivity under different conditions, are pivotal in predicting the behavior of these compounds in biological systems and their interactions with other molecules. Such properties are often assessed through computational chemistry methods, including density functional theory (DFT) calculations, to predict the molecule's behavior in various environments (Zhou et al., 2021).

科学研究应用

杂环合成

N-{[6-(4-吗啉基)-4-嘧啶基]甲基}-3-(1H-吡唑-1-基)苯甲酰胺用于合成新型杂环化合物。这些化合物包括一系列吡唑、嘧啶、苯并咪唑并[1,2-a]嘧啶和其他衍生物。此类杂环化合物在药物和材料科学中具有广泛的应用 (Ho & Suen, 2013)。

组蛋白脱乙酰酶抑制

在肿瘤学领域,该化合物的衍生物,例如 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,已被发现是组蛋白脱乙酰酶 (HDAC) 的有效抑制剂。这些抑制剂选择性靶向 HDAC,并且由于它们阻止癌细胞增殖和诱导细胞凋亡的能力而在癌症治疗中显示出前景 (Zhou et al., 2008)。

抗炎和镇痛剂

该化合物的某些衍生物已被开发为抗炎和镇痛剂。已证明它们可以抑制环氧合酶酶 (COX-1/COX-2) 并表现出显着的镇痛和抗炎活性,与双氯芬酸钠等标准药物相当 (Abu‐Hashem 等人,2020)。

GPR39 激动剂

在结构上与该化合物相关的某些激酶抑制剂已被发现是 GPR39 受体的激动剂。这些发现扩展了此类化合物的潜在治疗应用,包括在代谢性疾病的治疗中 (Sato 等人,2016)。

帕金森病影像

该化合物的衍生物已被用于合成潜在的 PET 示踪剂,用于对帕金森病中 LRRK2 酶活性进行成像。此类进展有助于神经退行性疾病的诊断和研究 (Wang 等人,2017)。

抗肿瘤活性

某些衍生物已显示出显着的抗肿瘤活性,特别是对人乳腺癌、中枢神经系统和结肠癌细胞系,突出了它们作为新型抗癌剂的潜力 (Jurd, 1996)。

抗疲劳作用

该化合物的苯甲酰胺衍生物已被合成并评估其抗疲劳作用,证明小鼠的游泳能力增强。这表明在管理与疲劳相关的疾病中具有潜在应用 (Wu 等人,2014)。

缓蚀

与该化合物相关的苯并咪唑衍生物已被研究作为酸性环境中钢的缓蚀剂,在材料科学和工程中提供应用 (Yadav 等人,2016)。

作用机制

The mechanism of action of this compound would depend on its biological target. The presence of multiple functional groups suggests that it could interact with a variety of biological macromolecules, such as proteins or nucleic acids. For example, the pyrimidine ring could potentially intercalate into DNA, while the morpholine ring could interact with proteins .

未来方向

属性

IUPAC Name |

N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c26-19(15-3-1-4-17(11-15)25-6-2-5-23-25)20-13-16-12-18(22-14-21-16)24-7-9-27-10-8-24/h1-6,11-12,14H,7-10,13H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMUPCXTDKRYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)

![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)

![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)

![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)

![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)